molecular formula C8H13N3O2 B12165950 5-(Piperidin-3-yl)imidazolidine-2,4-dione

5-(Piperidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B12165950
M. Wt: 183.21 g/mol
InChI Key: STKSTNZXCSBULU-UHFFFAOYSA-N
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Description

Significance of Piperidine-Containing Scaffolds in Modern Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is one of the most ubiquitous scaffolds in the pharmaceutical industry. mdpi.comnih.gov Its prevalence stems from its ability to introduce favorable physicochemical properties into a molecule. The sp3-hybridized nature of the piperidine ring allows for complex three-dimensional structures that can effectively interact with biological targets. nih.gov

The key advantages of incorporating a piperidine scaffold include:

Modulation of Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, influencing solubility and membrane permeability.

Enhancement of Biological Activity and Selectivity: The rigid, yet conformationally flexible, ring can orient substituents in precise spatial arrangements to optimize binding with enzymes and receptors. mdpi.com

Improvement of Pharmacokinetic Profiles: The presence of a piperidine ring can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of substituted piperidines is a well-developed area of organic chemistry, with numerous methods available for their construction, including hydrogenation of pyridines, intramolecular cyclization, and multicomponent reactions. mdpi.compatsnap.com

Significance of Imidazolidine-2,4-dione (Hydantoin) Scaffolds in Modern Chemical Research

The imidazolidine-2,4-dione, or hydantoin (B18101), scaffold is a five-membered ring system containing two nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. bepls.com Perhaps the most famous example is Phenytoin, an anticonvulsant drug first synthesized in 1908. bepls.com

The significance of the hydantoin scaffold is derived from several key features:

Multiple Points for Substitution: The hydantoin ring offers several positions where substituents can be introduced, allowing for the fine-tuning of biological activity.

Hydrogen Bonding Capability: The two nitrogen atoms and two carbonyl groups can participate in hydrogen bonding, which is crucial for interacting with biological targets.

Synthetic Accessibility: A variety of established synthetic routes, such as the Bucherer-Bergs reaction or the reaction of amino acids with isocyanates, make the synthesis of diverse hydantoin derivatives relatively straightforward. researchgate.net

Research has demonstrated that hydantoin derivatives possess a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. nih.govbepls.comresearchgate.net

Rationale for Academic Investigation of 5-(Piperidin-3-yl)imidazolidine-2,4-dione as a Unique Chemical Entity

While specific academic research focusing exclusively on this compound is not extensively available in public literature, a strong rationale for its investigation can be constructed based on the known attributes of its constituent parts and the study of closely related hybrid molecules. The combination of the piperidine and hydantoin scaffolds into a single molecule presents a compelling opportunity for the discovery of novel bioactive compounds.

The academic interest in such a hybrid is driven by the hypothesis that the two scaffolds can act synergistically. The piperidine moiety can serve as a versatile handle for modulating physicochemical properties like solubility and basicity, while also providing a key interaction point with biological targets. The hydantoin ring provides a rigid core with multiple points for hydrogen bonding and further substitution.

The specific linkage at the 3-position of the piperidine ring is of particular interest as it creates a distinct stereochemical and electronic environment compared to more commonly studied 4-substituted piperidine derivatives. nih.gov The investigation of different positional isomers is a crucial aspect of structure-activity relationship (SAR) studies.

The potential therapeutic applications for such a hybrid are broad, given the diverse activities of both parent scaffolds. For instance, various piperidine-hydantoin hybrids have been explored for different therapeutic purposes.

Table 1: Examples of Investigated Piperidine-Hydantoin Hybrid Scaffolds

Compound NameInvestigated AsReference
Spiropiperidine hydantoinsAntimalarial agents chemicalregister.com
4-(piperid-3-yl)amino substituted 6-pyridylquinazolinesPI3Kδ inhibitors for cancer nih.gov
5-ethyl-3-(piperidin-4-yl)imidazolidine-2,4-dioneChemical intermediate chemicalregister.com
5-propyl-3-{1-[1-(pyridin-4-yl)ethyl]piperidin-4-yl}imidazolidine-2,4-dioneChemical intermediate molport.com

This table is for illustrative purposes to show the scientific interest in related structures and is not an exhaustive list.

The synthesis and biological evaluation of this compound would provide valuable data to the scientific community. Such research would involve the development of a synthetic route, full characterization of the compound (including spectroscopic data like NMR and IR, and physicochemical properties like melting point and solubility), and screening for a range of biological activities. The findings would contribute to a deeper understanding of how these two important pharmacophores can be combined to generate novel chemical matter with therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-piperidin-3-ylimidazolidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5/h5-6,9H,1-4H2,(H2,10,11,12,13)

InChI Key

STKSTNZXCSBULU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2C(=O)NC(=O)N2

Origin of Product

United States

Systematic Nomenclature and Stereochemical Aspects of 5 Piperidin 3 Yl Imidazolidine 2,4 Dione

IUPAC Naming Conventions and Chemical Structure Representation

The compound with the chemical formula C8H13N3O2 is systematically named 5-piperidin-3-ylimidazolidine-2,4-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes its molecular structure, which consists of two interconnected heterocyclic rings: a piperidine (B6355638) ring and an imidazolidine-2,4-dione ring, also known as a hydantoin (B18101) ring.

The name can be deconstructed as follows:

Imidazolidine-2,4-dione: This forms the core of the molecule. It is a five-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.

5-(piperidin-3-yl): This indicates that a piperidine ring is attached as a substituent to the carbon atom at position 5 of the imidazolidine-2,4-dione ring. The "-3-yl" suffix specifies that the point of attachment on the six-membered piperidine ring is at its 3rd position.

The chemical structure and key identifiers of the compound are summarized in the table below.

IdentifierValue
IUPAC Name 5-piperidin-3-ylimidazolidine-2,4-dione
CAS Number 1214006-49-1
Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
SMILES C1CC(CNC1)C2C(=O)NC(=O)N2
InChI Key STKSTNZXCSBULU-UHFFFAOYSA-N

Potential for Stereoisomerism in 5-(Piperidin-3-yl)imidazolidine-2,4-dione

The molecular structure of this compound possesses specific features that give rise to stereoisomerism, a phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

This compound has two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters means the molecule is chiral and can exist as multiple stereoisomers.

The two chiral centers are:

C5 of the imidazolidine-2,4-dione ring: This carbon is attached to a hydrogen atom, the piperidin-3-yl group, the C4 carbonyl group, and the N1 atom of the hydantoin ring.

C3 of the piperidine ring: This carbon is attached to a hydrogen atom, the imidazolidine-2,4-dione-5-yl group, the C2 methylene (B1212753) group, and the C4 methylene group of the piperidine ring.

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2^n, which equals four. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The specific configurations at each chiral center are designated as (R) or (S).

The four possible stereoisomers are:

(3R, 5R)-5-(Piperidin-3-yl)imidazolidine-2,4-dione

(3S, 5S)-5-(Piperidin-3-yl)imidazolidine-2,4-dione

(3R, 5S)-5-(Piperidin-3-yl)imidazolidine-2,4-dione

(3S, 5R)-5-(Piperidin-3-yl)imidazolidine-2,4-dione

The (3R, 5R) and (3S, 5S) isomers constitute one enantiomeric pair, while the (3R, 5S) and (3S, 5R) isomers form the second enantiomeric pair. Synthetic procedures for analogous compounds often result in racemic mixtures (an equal mixture of enantiomers) unless specific chiral resolution techniques are employed.

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, any isomer from the first enantiomeric pair (e.g., (3R, 5R)) is a diastereomer of any isomer from the second pair (e.g., (3R, 5S) or (3S, 5R)).

Piperidine Ring: As a six-membered saturated ring, the piperidine moiety predominantly adopts a stable chair conformation to minimize angular and torsional strain. The substituent at C3 (the imidazolidine-2,4-dione group) can occupy either an axial or an equatorial position, with the equatorial position generally being more energetically favorable to reduce steric hindrance.

Imidazolidine-2,4-dione Ring: This five-membered ring is nearly planar but can adopt slight envelope or twist conformations to relieve ring strain.

Stereochemical RelationshipIsomer Pair ExamplesDescription
Enantiomers (3R, 5R) and (3S, 5S)Non-superimposable mirror images.
Enantiomers (3R, 5S) and (3S, 5R)Non-superimposable mirror images.
Diastereomers (3R, 5R) and (3R, 5S)Stereoisomers that are not mirror images.
Diastereomers (3S, 5S) and (3S, 5R)Stereoisomers that are not mirror images.

Advanced Synthetic Methodologies for 5 Piperidin 3 Yl Imidazolidine 2,4 Dione and Analogous Structures

Strategies for Imidazolidine-2,4-dione Core Formation

The hydantoin (B18101) ring is a key pharmacophore found in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of reliable methods.

A direct and fundamental approach to the hydantoin core involves the cyclization of urea (B33335) or amino acid-derived precursors. One common method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which form ureido intermediates that subsequently cyclize under basic conditions to yield hydantoins. organic-chemistry.org This process is advantageous as it bypasses the need for hazardous reagents like isocyanates. organic-chemistry.org

Another sophisticated strategy involves the dual activation of a Boc-protected dipeptide using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270). organic-chemistry.orgnih.gov This reaction proceeds under mild conditions in a single step to form highly substituted chiral hydantoins. organic-chemistry.orgnih.gov The mechanism is believed to involve amide activation, intramolecular cyclization, and a Mumm rearrangement. organic-chemistry.org This method is notable for its compatibility with various protecting groups and its ability to produce hydantoins as single diastereomers without racemization. organic-chemistry.org

A simple and classic method involves heating an aqueous solution of an amino acid, such as glycine, with an excess of urea. sciencemadness.org The resulting intermediate is then subjected to acidic cyclization, causing the desired hydantoin product to precipitate from the solution. sciencemadness.org

Table 1: Comparison of Hydantoin Synthesis Methods from Amino Acid/Urea Derivatives

Precursor TypeKey ReagentsKey FeaturesReference
α-Amino Methyl Ester HydrochloridesCarbamates, BaseAvoids hazardous isocyanates; proceeds via ureido intermediates. organic-chemistry.org
Boc-Protected DipeptidesTf₂O, PyridineSingle-step synthesis of highly substituted, chiral hydantoins under mild conditions. organic-chemistry.orgnih.gov
Amino Acids (e.g., Glycine)Urea, AcidSimple, classic method involving heating and acidic cyclization. sciencemadness.org

The Bucherer-Bergs reaction is a powerful and widely used multicomponent reaction for preparing 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubnih.gov In its general form, an aldehyde or ketone is heated with potassium cyanide and ammonium (B1175870) carbonate in a solvent like aqueous ethanol (B145695) to directly produce the hydantoin ring. encyclopedia.pubnih.gov This method is effective for a wide range of aliphatic, aromatic, and cyclic ketones and aldehydes. encyclopedia.pubnih.gov

The reaction mechanism proceeds through the initial formation of an aminonitrile from the carbonyl compound, which then reacts with carbon dioxide (derived from ammonium carbonate) to form a cyano-carbamic acid. wikipedia.org This intermediate undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one, which finally rearranges to the more stable hydantoin product. wikipedia.org

First discovered by Bergs and later elaborated by Bucherer, this reaction has proven to be one of the most convenient and simple methods for accessing hydantoins, particularly those unsubstituted at the N-1 and N-3 positions. encyclopedia.pubwikipedia.orgchem-station.com Its utility is enhanced by the ready availability of starting materials and the often crystalline nature of the products, which simplifies purification. nih.gov For reactions that are difficult, using solvents like acetamide (B32628) or applying ultrasonication can improve yields and reaction times. nih.govwikipedia.org

5-Methylene hydantoins are versatile intermediates for the synthesis of 5-substituted hydantoins. These intermediates can be generated from the corresponding 5-dialkylaminomethyl-hydantoins through an elimination reaction. jst.go.jp The resulting 5-methylene hydantoin contains a reactive exocyclic double bond that is susceptible to nucleophilic addition.

The regioselectivity of the addition of nucleophiles, such as amines, to 5-methylene hydantoins can be controlled by the reaction conditions. jst.go.jp For instance, performing the reaction neat (without solvent) can lead to the formation of 5-aminomethyl-hydantoin derivatives. jst.go.jp In contrast, conducting the reaction in a solvent like dichloromethane (B109758) allows for a tautomeric rearrangement of the 5-methylene hydantoin, leading to the formation of 5,5-disubstituted hydantoins upon amine addition. jst.go.jp

Another common route to these intermediates is the condensation of an aldehyde with hydantoin itself, often in the presence of a base, to form a 5-alkylidenehydantoin. sciencemadness.org These condensation products can then undergo further reactions, such as reduction and hydrolysis, to yield various α-amino acids. sciencemadness.org

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

The piperidine moiety is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals. researchgate.netnih.gov Its synthesis can be achieved through various robust methods, including the reduction of pyridine precursors and cyclization strategies.

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for synthesizing piperidines. asianpubs.orgmdpi.com This process typically involves reacting the pyridine substrate with hydrogen gas under pressure in the presence of a transition metal catalyst. researchgate.netasianpubs.org

A variety of catalysts have been employed, including those based on platinum, palladium, rhodium, ruthenium, and nickel. asianpubs.orgmdpi.com Platinum oxide (PtO₂, Adams' catalyst) is a classic and effective catalyst for this transformation, often used in an acidic solvent like glacial acetic acid. asianpubs.org The use of acidic conditions can facilitate the reduction by forming the pyridinium (B92312) cation, which is more susceptible to hydrogenation. researchgate.netnih.gov However, acid-free conditions are also being developed to reduce waste and corrosion. researchgate.net

Recent advancements have focused on electrocatalytic hydrogenation, which can be performed at ambient temperature and pressure, offering a more sustainable alternative to traditional high-temperature and high-pressure methods. researchgate.netnih.govacs.org For example, a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer has been shown to efficiently convert pyridine to piperidine. nih.govacs.org The chemoselectivity of hydrogenation is a key consideration, allowing for the reduction of the pyridine ring while preserving other functional groups in the molecule, a crucial aspect in the synthesis of complex pharmaceutical intermediates. mdpi.com

Table 2: Selected Catalysts for Pyridine Hydrogenation

Catalyst SystemTypical ConditionsKey CharacteristicsReference
PtO₂ (Adams' catalyst)H₂ gas (50-70 bar), glacial acetic acidClassic, powerful method for reducing substituted pyridines. asianpubs.org
Rhodium on Carbon (Rh/C)Lower atmospheric pressuresEffective under milder pressure conditions. asianpubs.org
Raney-NiH₂, baseUsed for stereoselective coupling/hydrogenation cascades. mdpi.com
Carbon-supported RhodiumElectrocatalytic, ambient temp/pressureSustainable, high efficiency, avoids harsh conditions. nih.govacs.org

Beyond the reduction of pre-existing aromatic rings, piperidines can be constructed from acyclic precursors through cyclization reactions. These reactions can be classified as either intramolecular (ring closure within a single molecule) or intermolecular (ring formation from two or more components). nih.gov

Intramolecular cyclization typically involves a substrate containing a nitrogen source (like an amine or amide) and an electrophilic or radical acceptor site. nih.govnih.gov The reaction leads to the formation of a new C-N or C-C bond to close the six-membered ring. nih.gov Examples include:

Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov

Reductive Hydroamination/Cyclization: Intramolecular cascades involving alkynes can form the piperidine ring. mdpi.com

Copper-Catalyzed C-H Amination: A recently developed method uses copper complexes to catalyze the intramolecular C-H amination of N-fluoride amides to construct both pyrrolidine (B122466) and piperidine rings. acs.org

Intermolecular cyclization , or annulation, involves the formation of the ring from two or more separate molecules. nih.gov These methods offer high flexibility in introducing substituents. Aza-Diels-Alder reactions are a classic example of [4+2] intermolecular cycloadditions to form six-membered nitrogen heterocycles. More recent developments include [5+1] acid-mediated annulations. nih.gov


Multi-component and One-Pot Reaction Sequences

Multi-component reactions (MCRs) and one-pot syntheses represent a cornerstone of modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and environmental sustainability. nih.gov These strategies involve the combination of three or more reactants in a single reaction vessel to form a complex product in a sequential manner, thereby avoiding the lengthy separation and purification of intermediates. crimsonpublishers.com

The synthesis of the imidazolidine-2,4-dione (hydantoin) core, for example, can be achieved through one-pot procedures. A classic approach is the Bucherer-Bergs reaction, which combines a ketone or aldehyde, ammonium carbonate, and a cyanide source to produce a 5-substituted hydantoin. Similarly, the reaction of an amino acid with an isocyanate (the Urech hydantoin synthesis) can be performed in a single step to yield the corresponding hydantoin. researchgate.net Recent advancements have focused on developing catalyst- and solvent-free conditions to further enhance the green credentials of these reactions. bepls.com

For the construction of analogous heterocyclic systems, various one-pot protocols have been developed. For instance, the synthesis of 1,2,4-trisubstituted imidazoles has been achieved through a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) under solvent-free conditions. researchgate.net Catalytic systems, including the use of magnetic nanoparticles, have been employed to facilitate the one-pot synthesis of N-substituted (Z)-5-arylidene imidazolidine (B613845)/thiazolidine-2,4-dione/4-thione derivatives, allowing for easy catalyst recovery and reuse. nih.gov

Reaction TypeReactantsProduct ClassKey FeaturesReference
Three-componentPhenyl isothiocyanate, primary amines, dimethyl acetylenedicarboxylate2-Imino-1,3-thiazolidin-4-onesCatalyst-free, high diversity crimsonpublishers.com
Four-component2-Bromoacetophenone, aldehyde, primary amine, ammonium acetate1,2,4-Trisubstituted imidazolesSolvent-free, good to excellent yields researchgate.net
One-potPropargylic amines, isocyanatesImidazol-2-onesBase-catalyzed, rapid reaction at room temperature acs.org
One-potBenzil, urea, base5,5-Diphenylimidazolidine-2,4-dioneHigh yield, green solvent (water) bepls.com

These multi-component and one-pot strategies streamline the synthesis of the individual heterocyclic cores, providing a foundation for their integration into more complex hybrid structures like 5-(Piperidin-3-yl)imidazolidine-2,4-dione.

Integration of Imidazolidine-2,4-dione and Piperidine Moieties

The creation of the hybrid this compound structure involves the chemical linkage of two distinct heterocyclic systems. This integration presents unique synthetic challenges, primarily centered on the controlled formation of the C-C bond between the C5 position of the imidazolidine-2,4-dione ring and the C3 position of the piperidine ring.

Multi-Step Organic Synthesis Approaches to the Hybrid Structure

Multi-step synthesis remains a fundamental approach for constructing complex molecules where one-pot strategies are not feasible. The synthesis of this compound can be envisioned through several multi-step pathways, typically involving the initial synthesis of a functionalized piperidine precursor followed by the annulation of the imidazolidine-2,4-dione ring.

A plausible synthetic route would commence with a suitably protected piperidine derivative. For example, starting with N-Boc-piperidine-3-carboxylic acid, the carboxylic acid functionality can be converted into an aldehyde or ketone. This transformation sets the stage for the subsequent construction of the hydantoin ring.

Illustrative Synthetic Pathway:

Piperidine Precursor Synthesis: The synthesis often begins with a commercially available or readily synthesized piperidine derivative. The nitrogen atom is typically protected (e.g., with a Boc group) to prevent side reactions.

Functional Group Interconversion: The substituent at the 3-position of the piperidine ring is converted into a group suitable for hydantoin synthesis. For instance, a carboxylic acid can be reduced to an alcohol, which is then oxidized to an aldehyde.

Hydantoin Ring Formation: The piperidine-3-carbaldehyde (B1602230) derivative can then undergo a Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate. This reaction directly forms the this compound core.

Deprotection: The final step involves the removal of the protecting group from the piperidine nitrogen (e.g., acid-catalyzed removal of the Boc group) to yield the target compound.

Alternative strategies might involve building the piperidine ring onto a pre-formed imidazolidine-2,4-dione scaffold, although this is often more challenging due to the relative reactivity of the starting materials. The synthesis of various substituted piperidines has been extensively reviewed, with methods including the hydrogenation of pyridine precursors and intramolecular cyclization reactions. mdpi.comnih.gov

StepStarting MaterialKey Reagents/ReactionIntermediate/ProductPurposeReference (Analogous)
1N-Boc-piperidine-3-carboxylic acid1. (COCl)₂, DMSO2. Et₃NN-Boc-piperidine-3-carbaldehydeFormation of aldehyde for hydantoin synthesis mdpi.com
2N-Boc-piperidine-3-carbaldehydeKCN, (NH₄)₂CO₃, EtOH/H₂ON-Boc-5-(piperidin-3-yl)imidazolidine-2,4-dioneBucherer-Bergs reaction to form hydantoin ring researchgate.netresearchgate.net
3N-Boc-5-(piperidin-3-yl)imidazolidine-2,4-dioneTFA or HCl in DioxaneThis compoundRemoval of Boc protecting group nih.gov

Regioselective and Stereoselective Synthetic Control

A critical aspect in the synthesis of this compound is the control of stereochemistry. The molecule contains at least two stereocenters: one at the C3 position of the piperidine ring and another at the C5 position of the imidazolidine-2,4-dione ring. The relative and absolute configuration of these centers can significantly impact the biological activity of the final compound.

Regioselectivity: Regioselectivity concerns the specific site of bond formation. In the context of integrating the two rings, regioselectivity is crucial when functionalizing the piperidine ring. For instance, if starting from a pyridine derivative, catalytic hydrogenation must be controlled to avoid over-reduction or side reactions on other functional groups. mdpi.com Similarly, when modifying the imidazolidine-2,4-dione ring, such as through N-alkylation, regioselective control is necessary to distinguish between the N1 and N3 positions, which can be influenced by the choice of base and reaction conditions. ekb.eg

Stereoselectivity: Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities.

Piperidine Stereocenter: Achieving stereocontrol at the C3 position of the piperidine ring often involves asymmetric synthesis. This can be accomplished through methods like asymmetric hydrogenation of a pyridine precursor using a chiral catalyst or by employing chiral auxiliaries. google.com Intramolecular cyclization of chiral acyclic precursors is another powerful strategy to establish the desired stereochemistry in the piperidine ring. nih.govnih.gov

Imidazolidine-2,4-dione Stereocenter: The stereocenter at C5 is typically formed during the hydantoin synthesis. If a chiral amino acid derivative is used as the starting material (an adaptation of the Urech synthesis), the stereochemistry at the α-carbon can be transferred to the C5 position of the hydantoin ring. When using the Bucherer-Bergs reaction with a prochiral aldehyde or ketone, a racemic mixture is usually obtained. Separating these enantiomers often requires chiral chromatography or resolution with a chiral resolving agent.

The development of stereodivergent methods allows for the selective synthesis of any possible diastereomer of the target molecule. mdpi.com For the synthesis of this compound, this would involve combining a specific enantiomer of the piperidine precursor with a method that allows for control over the C5 stereocenter, or separating the resulting diastereomers. For example, a novel approach to 2,4,5-trisubstituted piperidines has been reported involving the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, yielding only two of the four possible diastereoisomers with high selectivity. nih.gov Such strategies are vital for systematically exploring the structure-activity relationship of these complex molecules.

Mechanistic Organic Chemistry and Reactivity Profiles of 5 Piperidin 3 Yl Imidazolidine 2,4 Dione

Reactivity of the Imidazolidine-2,4-dione Moiety

The imidazolidine-2,4-dione ring is a five-membered heterocycle characterized by two carbonyl groups and two nitrogen atoms within the ring. wikipedia.org This structure imparts a unique reactivity profile, influenced by the electrophilicity of its carbonyl carbons and the acidity of its N-H protons.

Nucleophilic Substitution Reactions at Carbon and Nitrogen Centers

The hydantoin (B18101) ring possesses multiple sites susceptible to nucleophilic attack and substitution, primarily the nitrogen and carbonyl carbon atoms.

Nitrogen Centers (N-1 and N-3): The protons on the nitrogen atoms of the hydantoin ring are acidic. The proton at the N-3 position is generally more acidic (pKa ≈ 9) than the proton at the N-1 position due to the influence of the two adjacent carbonyl groups. thieme-connect.de This allows for deprotonation by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic anion. thieme-connect.deresearchgate.net

N-Alkylation and N-Acylation: The resulting anion readily undergoes nucleophilic substitution with electrophiles like alkyl halides or acyl chlorides. researchgate.net Reaction typically occurs preferentially at the more acidic and less sterically hindered N-3 position. thieme-connect.deresearchgate.net Functionalization at the N-1 position can be achieved by using stronger reaction conditions or by first protecting the N-3 position. thieme-connect.de Metabolic processes can also lead to substitution, such as the direct N-3 glucuronidation of 5,5-diphenylhydantoin. nih.gov

Carbonyl Centers (C-2 and C-4): The carbonyl carbons (C-2 and C-4) are electrophilic and are susceptible to attack by nucleophiles. saskoer.cayoutube.com

Hydrolysis: Under strong acidic or basic conditions, nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbons can lead to the hydrolytic cleavage of the ring. thieme-connect.de This reaction typically proceeds through a ureido acid intermediate and ultimately yields an α-amino acid, a reaction that forms the basis of the industrial synthesis of amino acids like methionine. wikipedia.orgthieme-connect.de

Electrophilic Substitution Reactions on the Ring System

Due to the electron-withdrawing nature of the two carbonyl groups, the imidazolidine-2,4-dione ring is electron-deficient and non-aromatic, making it generally unreactive towards classical electrophilic substitution reactions. wikipedia.org However, reactivity can be observed at the C-5 position.

Knoevenagel Condensation: The most significant reaction in this class is the Knoevenagel condensation, which occurs at the C-5 position. wikipedia.org In hydantoins that have at least one proton at the C-5 position, the methylene (B1212753) group is considered "active" due to the flanking carbonyls. thieme-connect.de A base can deprotonate this carbon to form a carbanion, which then acts as a nucleophile, attacking an aldehyde or ketone. Subsequent dehydration yields a 5-ylidenehydantoin derivative. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a cornerstone for the C-5 functionalization of the hydantoin scaffold. thieme-connect.de

Oxidation and Reduction Pathways of the Imidazolidine-2,4-dione Core

Reduction: The carbonyl groups within the hydantoin ring can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the cyclic urea (B33335) structure. acs.orgbyjus.comharvard.edu The outcome of the reduction is dependent on the specific substrate and reaction conditions but can lead to the selective reduction of one carbonyl group to form a 4-hydroxy-2-imidazolidinone, or the complete reduction of both amide functionalities. rsc.orgnih.gov For instance, LiAlH₄ is well-known for its ability to reduce amides to amines. byjus.comharvard.edu

Oxidation: The imidazolidine-2,4-dione ring is generally a stable scaffold and resistant to oxidation under typical laboratory conditions. Its stability is highlighted by the fact that it can be formed from the oxidation of other compounds. wikipedia.org For example, a notable occurrence of hydantoin formation is the post-mortem oxidative damage of cytosine and thymine (B56734) bases in DNA. wikipedia.org

Table 1: Summary of the Reactivity of the Imidazolidine-2,4-dione Moiety
Reaction TypeReactive Site(s)Reagents & ConditionsProductsCitations
Nucleophilic Substitution N-1, N-3Base (K₂CO₃, NaH), Alkyl/Acyl HalidesN-substituted hydantoins researchgate.net, thieme-connect.de
C-2, C-4 (Carbonyls)Strong Acid/Base, H₂O, HeatRing-opened ureido acids, α-amino acids wikipedia.org, thieme-connect.de
Condensation C-5 MethyleneAldehyde/Ketone, Base (e.g., piperidine)5-Ylidenehydantoins wikipedia.org, thieme-connect.de
Reduction C-2, C-4 (Carbonyls)LiAlH₄Imidazolidinones, Diamines, Ring-opened products rsc.org, acs.org, byjus.com

Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. Its reactivity is dominated by the nucleophilic and basic nature of the nitrogen's lone pair of electrons and the stereochemical consequences of its stable chair conformation. ias.ac.in

Nitrogen-Centered Reactivity and N-Functionalization

The nitrogen atom in the piperidine ring behaves as a typical secondary amine, possessing a lone pair of electrons that is not involved in an aromatic system, making it both basic and nucleophilic. wikipedia.org

N-Alkylation and N-Acylation: The nitrogen is readily functionalized through reactions with electrophiles. It can be easily alkylated using alkyl halides in the presence of a base or acylated with acyl chlorides or anhydrides to form the corresponding amides. researchgate.netmdpi.com

Use of Protecting Groups: In the context of multi-step synthesis, the piperidine nitrogen is often protected to prevent its unwanted reactivity and to influence reactions at other positions of the ring. nih.gov Common protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). Conversely, reagents like piperidine are used to remove other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis. mdpi.com

Stereochemical Implications of Piperidine Ring Inversions and Substituent Orientations

Chair Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.inacs.org In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.org

Ring Inversion: The piperidine ring is conformationally mobile and undergoes a rapid "ring flip" at room temperature, which interconverts the two chair forms. youtube.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.comyoutube.com The equilibrium between the two chair conformers is determined by their relative stabilities. Typically, the conformer that places bulky substituents in the more spacious equatorial position is favored to avoid destabilizing 1,3-diaxial steric interactions. youtube.com For the title compound, the imidazolidine-2,4-dione group at C-3 would preferentially occupy the equatorial position.

Nitrogen Inversion: The nitrogen atom also undergoes rapid pyramidal inversion, a process with a much lower energy barrier than the chair-to-chair ring flip. amherst.edu

Influence on Reactivity: The specific conformation (the spatial orientation of the C-3 substituent) significantly affects the molecule's steric accessibility and its potential interactions with biological targets or other reagents. researchgate.netnih.govd-nb.info

Table 2: Summary of the Reactivity of the Piperidine Moiety
FeatureDescriptionImplications for ReactivityCitations
N-Centered Reactivity Basic and nucleophilic secondary amineReadily undergoes N-alkylation, N-acylation, and protonation. Can be protected to modulate reactivity. wikipedia.org, researchgate.net, mdpi.com
Conformation Predominantly exists in a chair conformation.Substituents occupy axial or equatorial positions, influencing steric hindrance and molecular shape. ias.ac.in, acs.org
Ring Inversion Rapid interconversion between two chair forms.Allows the molecule to adopt its most stable conformation, typically with bulky groups in the equatorial position. youtube.com, youtube.com

Comprehensive Functional Group Transformations and Derivatization Strategies

The structural framework of 5-(Piperidin-3-yl)imidazolidine-2,4-dione presents two distinct heterocyclic rings: a piperidine unit and an imidazolidine-2,4-dione (also known as hydantoin) moiety. researchgate.netnih.gov This dual-scaffold composition offers a versatile platform for extensive chemical modifications. Derivatization strategies can be systematically directed at either ring, allowing for the fine-tuning of molecular properties through targeted functional group transformations. The piperidine ring, with its secondary amine, is a prime site for N-alkylation and N-acylation, while the hydantoin ring offers two nitrogen atoms for substitution. nih.govresearchgate.net These modifications are instrumental in exploring the structure-activity relationships (SAR) of compounds built upon this framework. nih.gov

The piperidine moiety is a common feature in many pharmaceuticals, and numerous methods have been developed for its modification. nih.gov For this compound, the secondary amine (N-H) is the most reactive site and the primary handle for derivatization.

N-Alkylation and N-Acylation: The nucleophilic nitrogen of the piperidine ring can be readily functionalized. N-alkylation introduces alkyl groups, while N-acylation introduces acyl groups, leading to the formation of tertiary amides.

N-Alkylation: This is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are often employed in solvents such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netechemi.com Another powerful, atom-economic approach is the direct N-alkylation using alcohols, catalyzed by transition metals like ruthenium. researchgate.net This "hydrogen borrowing" catalysis allows for the formation of a wide range of N-alkylated heterocycles. nih.gov

N-Acylation: This transformation is typically performed using acyl chlorides or acid anhydrides in the presence of a base like triethylamine. This reaction is generally high-yielding and allows for the introduction of a diverse array of substituents. nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Piperidine Scaffolds

TransformationReagents & CatalystsSolventConditionsNotes
N-Alkylation Alkyl Halide, K₂CO₃DMFRoom TemperatureA standard and widely used method for introducing alkyl chains. researchgate.net
N-Alkylation Alcohol, Ruthenium CatalystNot specifiedNot specifiedAn atom-economic, base-free method with excellent stereochemical retention. researchgate.net
N-Benzylation Benzyl (B1604629) Chloride, K₂CO₃Ethanol (B145695)80°C, MicrowaveEffective for a range of substituted benzyl chlorides, though highly reactive electrophiles may require alternative conditions. echemi.com
N-Acylation Acyl Chloride, TriethylamineDioxaneMicrowave, 100°CA general and efficient method for creating amide linkages. nih.gov
N-Sulfonylation Sulfonyl Chloride, TriethylamineDioxaneMicrowave, 100°CUsed for the synthesis of sulfonamides from the piperidine nitrogen. nih.gov

C-H Functionalization: More advanced strategies aim to modify the carbon backbone of the piperidine ring. A novel two-stage process combines biocatalytic C-H oxidation to introduce a hydroxyl group at specific sites, followed by nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. news-medical.net This modular approach simplifies the construction of complex, substituted piperidines, reducing the number of synthetic steps required compared to traditional methods. news-medical.net

The imidazolidine-2,4-dione (hydantoin) ring is a privileged scaffold in medicinal chemistry, valued for its synthetic accessibility and the presence of multiple sites for substitution. researchgate.netnih.govresearchgate.net The hydantoin core contains two amide-like nitrogen atoms (at positions N-1 and N-3) and a carbon at C-5 that can be functionalized, although in the parent compound of this article, the C-5 position is already substituted with the piperidine ring.

N-1 and N-3 Substitution: The two nitrogen atoms of the hydantoin ring are key sites for derivatization. The protons on these nitrogens are acidic and can be removed by a base, allowing for subsequent reaction with electrophiles.

N-Alkylation: Similar to the piperidine nitrogen, the N-1 and N-3 positions can be alkylated using alkyl halides in the presence of a base. One-pot syntheses have been established for the nucleophilic substitution at the N-3 position of 5,5-disubstituted hydantoins. researchgate.net

N-Arylation: The introduction of aryl groups at the N-3 position can be achieved via copper-catalyzed arylation using boronic acids. srrjournals.com

Mannich Reaction: The N-3 position can also be functionalized through a Mannich reaction with formaldehyde (B43269) and a secondary amine or a substituted aniline (B41778) to introduce aminomethyl groups. researchgate.net

The synthesis of highly substituted chiral hydantoins can be achieved in a single step from dipeptide precursors using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270), a method that allows for the creation of 1,3,5-trisubstituted hydantoins. organic-chemistry.orgnih.gov While the starting material here is not a dipeptide, the reactivity principles for modifying the hydantoin ring remain relevant.

Table 2: Derivatization Strategies for the Imidazolidine-2,4-dione (Hydantoin) Scaffold

PositionTransformationReagents & CatalystsNotes
N-3 Alkylation Alkyl Halide, BaseA common method for introducing alkyl substituents at the more accessible N-3 position. researchgate.net
N-3 Arylation Arylboronic Acid, Copper Acetate (B1210297)Enables the formation of N-aryl hydantoins, expanding structural diversity. srrjournals.com
N-3 Mannich Reaction Formaldehyde, Substituted AnilineIntroduces N-CH₂-Ar functionalities. researchgate.net
N-1, N-3 General Substitution Various ElectrophilesThe hydantoin scaffold has five potential substituent sites, with the nitrogens being key points for modification to explore SAR. researchgate.netnih.gov
N/A Ring Synthesis Dipeptide, Tf₂O, PyridineA method for synthesizing highly substituted chiral hydantoins from the ground up. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Piperidin 3 Yl Imidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise structure of 5-(Piperidin-3-yl)imidazolidine-2,4-dione can be determined. While specific experimental data for this exact compound is not widely available in published literature, a theoretical analysis based on established principles allows for the prediction of its spectral features.

¹H NMR Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum, the chemical shift of each proton is influenced by its local electronic environment. The protons on the piperidine (B6355638) and imidazolidine-2,4-dione rings would exhibit characteristic signals. The protons on the piperidine ring are expected to appear in the aliphatic region, typically between 1.5 and 3.5 ppm. The methine proton at the C3 position of the piperidine ring, being adjacent to a nitrogen atom, would likely be found in the downfield end of this range. The NH protons of both the piperidine and imidazolidine-2,4-dione rings would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration, but generally expected in the range of 5.0 to 8.0 ppm. The proton at the C5 position of the imidazolidine-2,4-dione ring, being adjacent to two carbonyl groups and a nitrogen atom, would be shifted further downfield.

Coupling constants (J-values) provide information about the connectivity of adjacent protons. For instance, the protons on the piperidine ring would show complex splitting patterns due to geminal and vicinal couplings, which could be analyzed to determine their relative stereochemistry.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
Imidazolidine-NH7.5 - 8.5br s-
Imidazolidine-NH7.0 - 8.0br s-
Piperidine-NH2.5 - 4.0br s-
Imidazolidine-C5-H4.0 - 4.5m-
Piperidine-C3-H2.8 - 3.2m-
Piperidine-CH₂1.5 - 2.5m-

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the imidazolidine-2,4-dione ring are the most deshielded and are expected to appear in the range of 170-180 ppm. The C5 carbon of the imidazolidine-2,4-dione ring and the C3 carbon of the piperidine ring, both being methine carbons attached to heteroatoms, would be found in the midfield region of the spectrum. The remaining methylene (B1212753) carbons of the piperidine ring would be located in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Imidazolidine-C2 (C=O)170 - 175
Imidazolidine-C4 (C=O)175 - 180
Imidazolidine-C555 - 65
Piperidine-C350 - 60
Piperidine-C2, C4, C5, C620 - 50

Note: These are predicted values and may vary based on experimental conditions.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the piperidine and imidazolidine-2,4-dione rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the piperidine and imidazolidine-2,4-dione rings and for assigning the quaternary carbonyl carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₈H₁₃N₃O₂), the expected monoisotopic mass is approximately 199.1008 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would likely involve the cleavage of the bond between the two rings and fragmentation within the piperidine ring. A closely related compound, 3-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione, shows a predicted [M+H]⁺ ion at m/z 198.12370. ucl.ac.be

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Description
N-H stretch (imidazolidine)3200 - 3400Broad
N-H stretch (piperidine)3100 - 3300Broad
C-H stretch (aliphatic)2850 - 3000Sharp
C=O stretch (imide)1700 - 1780Strong, sharp (two bands)
N-H bend1550 - 1650Medium

Note: These are predicted values and may vary based on experimental conditions.

Solid State Characterization and Crystallographic Insights into 5 Piperidin 3 Yl Imidazolidine 2,4 Dione Systems

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. While a dedicated SCXRD study for 5-(Piperidin-3-yl)imidazolidine-2,4-dione is not publicly available, extensive research on analogous imidazolidine-2,4-dione (hydantoin) and piperidine-containing structures provides a robust framework for understanding its likely solid-state conformation, geometry, and intermolecular interactions.

The molecular structure of this compound consists of a central imidazolidine-2,4-dione ring connected at the 5-position to the 3-position of a piperidine (B6355638) ring. The conformation of the piperidine ring is expected to adopt a stable chair conformation, which is a common feature for substituted piperidine rings in crystal structures. The imidazolidine-2,4-dione ring is anticipated to be nearly planar.

In analogous structures, such as 3-amino-5,5-diphenylimidazolidine-2,4-dione, the five-membered ring is reported to be essentially planar. For this particular analog, two independent molecules were observed in the asymmetric unit, exhibiting slight differences in the dihedral angles between the rings, highlighting the potential for conformational flexibility. The bond lengths and angles within the imidazolidine-2,4-dione core are well-established, and significant deviations are not expected for the title compound.

Representative Crystallographic Data for Analogous Imidazolidine-2,4-dione Derivatives

CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)
3-Amino-5,5-diphenylimidazolidine-2,4-dione (Molecule A)MonoclinicP2/n47.19 (8) and 61.16 (9) (phenyl rings to 5-membered ring)
3-Amino-5,5-diphenylimidazolidine-2,4-dione (Molecule B)MonoclinicP2/n55.04 (10) and 55.00 (8) (phenyl rings to 5-membered ring)
5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dioneNot specifiedNot specifiedOrientation of propynyl (B12738560) group differs between two independent molecules

The intermolecular interactions within the crystal lattice of this compound are predicted to be dominated by hydrogen bonding. The imidazolidine-2,4-dione moiety possesses two N-H groups and two carbonyl groups, which are excellent hydrogen bond donors and acceptors, respectively. This typically leads to the formation of robust hydrogen-bonded networks. A common motif observed in many hydantoin (B18101) derivatives is the formation of centrosymmetric dimers through N-H···O hydrogen bonds. nih.govscispace.com

Common Intermolecular Interactions in Imidazolidine-2,4-dione and Piperidine Systems

Interaction TypeDonorAcceptorTypical Motif
Hydrogen BondN-H (imidazolidine)C=O (imidazolidine)Centrosymmetric R2(8) dimers
Hydrogen BondN-H (piperidine)C=O (imidazolidine)Chain or sheet formation
Hydrogen BondC-HOFurther stabilization of the crystal lattice

Polymorphism and Solid Form Landscape Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development, as different polymorphs can have distinct physical and chemical properties. A thorough analysis of the solid form landscape of this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. While no specific studies on the polymorphism of this compound have been reported, its structural features, including multiple hydrogen bond donors and acceptors and conformational flexibility, suggest that the existence of polymorphs is plausible.

Co-crystallization and Salt Formation Studies (e.g., hydrobromide)

To modify the physicochemical properties of this compound, co-crystallization and salt formation are valuable strategies. Co-crystals are multicomponent crystals held together by non-covalent interactions, while salts are formed by the transfer of a proton between an acidic and a basic site.

Computational Chemistry and Structure Property Relationship Studies of 5 Piperidin 3 Yl Imidazolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's reactivity, stability, and interaction capabilities.

Molecular Electrostatic Potential (MESP) is a powerful tool used in drug design to visualize the electrostatic landscape of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue). These regions are crucial for identifying sites of electrophilic and nucleophilic attack and predicting noncovalent interactions like hydrogen bonding. researchgate.netacs.org

For 5-(Piperidin-3-yl)imidazolidine-2,4-dione, the MESP surface would highlight several key features:

Electron-rich regions: The carbonyl oxygens of the imidazolidine-2,4-dione ring are expected to be strong electron-rich areas, making them potent hydrogen bond acceptors. The nitrogen atoms in both the piperidine (B6355638) and imidazolidine (B613845) rings also contribute to negative potential regions, although their accessibility may be influenced by surrounding atoms. nih.gov

Electron-poor regions: The hydrogen atoms attached to the nitrogens (N-H) in both rings, particularly the imidazolidine moiety, would exhibit positive electrostatic potential, marking them as primary hydrogen bond donor sites.

This MESP map is instrumental in predicting how the molecule will orient itself within a receptor's binding pocket. The complementary matching of electron-rich regions of the ligand with electron-poor regions of the receptor, and vice versa, is a cornerstone of molecular recognition. MESP analysis has proven effective in rationalizing the interaction strengths of various heterocyclic drug motifs. rsc.org The quantitative analysis of MESP, through parameters like the potential at specific nuclei (Vn) or the minimum potential value (Vmin), can offer a more precise understanding of hydrogen bond propensity and electron-donating power, thereby aiding in the design of compounds with optimized interactions. chemrxiv.orgacs.org

Computational methods are used to perform geometry optimization and explore the conformational energy landscape. By calculating the energy of different possible conformations, researchers can identify the most stable, low-energy structures that the molecule is likely to adopt. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to optimize molecular geometries and predict their relative stabilities. nih.gov

Understanding the preferred conformations is critical because only specific conformers may fit into a biological target's binding site. Studies on similar heterocyclic structures, like 5,5-disubstituted imidazolidine-2,4-diones, have shown how different substituent orientations influence the crystal structure and intermolecular interactions. researchgate.net For this compound, computational analysis would determine the energetic favorability of the equatorial versus axial placement of the hydantoin (B18101) ring on the piperidine chair, which in turn dictates the spatial presentation of key interacting groups.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Imidazolidine-2,4-dione and Piperidine Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed compounds.

2D-QSAR Approaches (e.g., Multiple Linear Regression (MLR), Artificial Neural Networks (ANN))

2D-QSAR models use descriptors calculated from the two-dimensional representation of molecules. These descriptors can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic properties.

Multiple Linear Regression (MLR): MLR is a statistical method used to build a linear model between a dependent variable (biological activity, e.g., pIC50) and several independent variables (molecular descriptors). QSAR studies on structurally related thiazolidine-2,4-diones, a close analog of imidazolidine-2,4-diones, have successfully used MLR to identify descriptors that correlate with antihyperglycemic activity.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the human brain. They can capture intricate relationships between molecular descriptors and activity that linear methods might miss. A QSAR study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors demonstrated that an ANN model had superior predictive power compared to a traditional MLR model, highlighting the importance of non-linear relationships in determining biological activity.

A hypothetical 2D-QSAR study on a series of this compound analogs might yield a model that relates activity to specific topological and electronic features of the molecule.

Table 1: Example of Statistical Parameters for a Hypothetical 2D-QSAR Model

Parameter Value Description
n 30 Number of compounds in the dataset
0.88 Coefficient of determination (measures goodness of fit)
Q² (LOO) 0.75 Cross-validated R² (measures predictive ability)
F-test 45.6 Statistical measure of the model's significance

| Descriptors | LogP, TPSA | Example descriptors (LogP for lipophilicity, TPSA for polarity) |

This table is illustrative and does not represent real experimental data.

3D-QSAR Approaches (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

3D-QSAR methods go a step further by considering the three-dimensional properties of molecules. These techniques require the alignment of a set of molecules according to a common structural scaffold.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (shape) and electrostatic fields around the aligned molecules. It then uses statistical methods, like Partial Least Squares (PLS), to correlate variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, which show regions where increasing or decreasing steric bulk or electrostatic charge would enhance or diminish activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.

Studies on piperazine (B1678402) and piperidine derivatives have successfully employed CoMFA and CoMSIA to design more potent inhibitors. For instance, a 3D-QSAR study on piperazine-carboxamide FAAH inhibitors revealed that electrostatic and hydrogen-bond acceptor properties were crucial for activity. The resulting contour maps guided the design of new compounds with significantly high predicted inhibitory activity. These methodologies could be directly applied to derivatives of this compound to understand the spatial requirements for optimal interaction with a target receptor.

Molecular Docking and Receptor Interaction Modeling for Hybrid Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a powerful tool for understanding the molecular basis of drug action and for virtual screening of compound libraries.

For a hybrid structure like this compound, docking studies would be performed by placing the molecule into the known binding site of a relevant biological target. For example, imidazolidine-2,4-dione derivatives have been investigated as inhibitors of enzymes like protein-tyrosine phosphatase 1B (PTP1B) and anti-apoptotic Bcl-2 proteins. researchgate.net

The docking process involves two main steps:

Sampling: Generating a wide range of possible ligand conformations and orientations within the receptor's active site.

Scoring: Evaluating each generated pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

Docking studies on thiazolidine-2,4-dione derivatives, which share the dione (B5365651) pharmacophore, have revealed key interactions. For instance, in studies of PPAR-γ agonists, the dione head group typically forms crucial hydrogen bonds with amino acid residues like Serine, Histidine, and Tyrosine in the active site. Similarly, molecular docking of imidazolidine-2,4-dione derivatives into the PTP1B active site showed that interactions with residues in the catalytic P-loop (e.g., His214, Cys215) were critical for inhibition. researchgate.net

For this compound, a docking simulation would likely predict the following interactions:

The imidazolidine-2,4-dione moiety would act as a key pharmacophore, forming hydrogen bonds via its N-H donor and C=O acceptor groups.

The piperidine ring would likely fit into a hydrophobic pocket, with its nitrogen atom potentially forming additional hydrogen bonds or electrostatic interactions.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Receptor Active Site

Molecular Fragment Type of Interaction Potential Amino Acid Residues
Imidazolidine C=O Hydrogen Bond Acceptor Ser, Tyr, Arg, Lys
Imidazolidine N-H Hydrogen Bond Donor Asp, Glu, Gln
Piperidine Ring Hydrophobic (Van der Waals) Leu, Val, Ile, Phe

This table is illustrative, based on common interactions for these fragments, and does not represent specific experimental data.

These docking simulations, often refined with more computationally intensive methods like molecular dynamics (MD) simulations, provide a detailed, three-dimensional model of the ligand-receptor complex. This model is invaluable for structure-based drug design, allowing medicinal chemists to propose specific modifications to the ligand to enhance binding affinity and selectivity.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and structure-property relationship studies of the compound This compound .

Therefore, it is not possible to provide a detailed article on the prediction of its binding modes, interaction fingerprints, ligand-target recognition mechanisms, or its applications in pharmacophore modeling and virtual screening as requested. The scientific community has not yet published studies on this particular molecule that would allow for an in-depth analysis of these aspects.

Further research and publication in peer-reviewed journals would be required to elucidate the specific computational and chemical properties of this compound.

Emerging Research Avenues and Future Perspectives for 5 Piperidin 3 Yl Imidazolidine 2,4 Dione

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental responsibility has spurred the development of green synthetic methodologies. For a molecule like 5-(Piperidin-3-yl)imidazolidine-2,4-dione, future research will likely prioritize the replacement of classical synthetic protocols with more sustainable alternatives.

Traditional synthesis of piperidine (B6355638) and hydantoin (B18101) cores often involves multi-step procedures that may use hazardous reagents and generate significant waste. researchgate.netnih.gov Green chemistry approaches aim to mitigate these issues through several strategies:

Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors is a common method for creating the piperidine ring. Future efforts will focus on using highly efficient and recyclable catalysts, such as borenium or palladium-on-carbon, to drive these reactions under milder conditions. mdpi.com

Bio-renewable Feedstocks: Research into synthesizing piperidine derivatives from bio-renewable sources, such as 2,5-bis(aminomethyl)furan, presents a novel and sustainable pathway that reduces reliance on petrochemicals. rsc.org A recent study demonstrated the successful synthesis of 2-aminomethylpiperidine with a 72.0% yield using a Pt/γ-Al2O3 catalyst under moderate conditions. rsc.org

Solvent Selection: A major push in green chemistry involves replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. unibo.it The development of synthetic routes for piperidones and other intermediates in aqueous media or under solvent-free conditions will be a critical area of investigation. nih.gov

One-Pot Reactions: Tandem or one-pot reactions, where multiple synthetic steps are performed in a single reaction vessel, improve efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and solvent. nih.gov

A comparative table of conventional versus potential green synthetic approaches highlights the advantages of these emerging methods.

FeatureConventional SynthesisGreen Synthesis Approach
Starting Materials Often petroleum-derivedBio-renewable feedstocks (e.g., furan (B31954) derivatives) rsc.org
Catalysts Stoichiometric reagents, heavy metalsRecyclable catalysts (e.g., Pt/γ-Al2O3, organocatalysts) mdpi.comrsc.org
Solvents Chlorinated hydrocarbons, DMFWater, ethanol, solvent-free conditions unibo.it
Efficiency Multiple steps with purificationOne-pot tandem reactions nih.gov
Byproducts Often hazardous and high volumeMinimal and less toxic byproducts

Exploration of Advanced Derivatization Strategies for Enhanced Chemical Space Coverage

To fully explore the potential of the this compound scaffold, advanced derivatization strategies are essential. These methods allow for the systematic modification of the core structure to create large libraries of analogs with diverse physicochemical properties. The hydantoin and piperidine rings both offer multiple sites for functionalization. rsc.org

Key derivatization strategies include:

Late-Stage Functionalization (LSF): LSF techniques introduce functional groups into a complex molecule at a late stage of the synthesis. This is particularly valuable for creating analogs without having to re-synthesize the entire molecule from scratch. A recently developed method combines biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines, offering a modular and efficient approach. news-medical.net

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials. For the target compound, this could involve varying the substituents at the C-5 position of the hydantoin ring and the N-1 or C-4 positions of the piperidine ring. nih.govyoutube.com

Multi-Component Reactions (MCRs): MCRs, such as the Mannich reaction, allow for the assembly of complex piperidine structures from three or more starting materials in a single step, providing rapid access to a wide range of derivatives. youtube.comrsc.org

The table below outlines potential points of derivatization on the core scaffold and examples of functional groups that could be introduced to modulate properties.

Derivatization SitePotential Functional GroupsDesired Outcome
Piperidine Nitrogen (N-1) Alkyl, Aryl, Acyl, Sulfonyl groupsModulate basicity, lipophilicity, and target engagement
Hydantoin Nitrogen (N-1 or N-3) Alkyl, Aryl, Benzyl (B1604629) groupsAlter solubility and hydrogen bonding capacity mdpi.com
Piperidine Carbon (C-4) Hydroxy, Amino, Carboxyl, Aryl groupsIntroduce new interaction points and improve pharmacokinetic profiles youtube.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. nih.govacs.org For this compound, these computational tools can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or physicochemical properties of novel derivatives based on their chemical structure. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. acs.org By training on large datasets of known active compounds, these models can propose novel analogs of this compound that are optimized for specific biological targets.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes, including greener and more efficient pathways. This can significantly reduce the time and cost associated with chemical synthesis. eurekalert.orgnewswise.com

AI/ML ApplicationDescriptionPotential Impact on Research
Property Prediction Models predict solubility, toxicity, and bioactivity from molecular structure. clinmedkaz.orgnih.govPrioritizes synthesis of the most promising candidates, reducing wasted resources.
Generative Models Algorithms design new molecules with optimized properties. acs.orgExpands chemical space with novel, high-potential compounds beyond intuitive design.
Target Identification In silico tools predict potential biological targets for a given compound. clinmedkaz.orgGuides experimental assays and helps elucidate the mechanism of action.
Synthesis Route Optimization AI predicts reaction outcomes and proposes efficient synthetic pathways.Accelerates the synthesis of target compounds and their derivatives.

Investigations into the Chiral Synthesis and Stereochemical Control of Analogs

The this compound molecule contains at least two stereocenters (at C-5 of the hydantoin ring and C-3 of the piperidine ring), meaning it can exist as multiple stereoisomers. As different stereoisomers of a chiral molecule often exhibit distinct biological activities, controlling the stereochemistry during synthesis is paramount.

Future research will focus heavily on developing methods for the enantioselective and diastereoselective synthesis of this compound and its analogs. Key areas of investigation include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can guide a reaction to produce a specific stereoisomer in high excess. rsc.orgresearchgate.netacs.org For instance, chiral phosphoric acids have been used for the single-step enantioselective synthesis of 5-monosubstituted hydantoins with high yields and enantiomeric ratios. rsc.orgrsc.org Similarly, rhodium-catalyzed asymmetric reactions have been developed to produce enantioenriched 3-substituted piperidines. acs.orgnih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the target molecule, transferring the chirality from the starting material to the final product.

Stereodivergent Synthesis: Advanced strategies allow for the selective synthesis of any desired stereoisomer from a common precursor by simply changing the catalyst or reaction conditions. nih.gov For example, the reduction of a 3-substituted 4-piperidinone precursor can yield either the cis or trans product with high diastereoselectivity by selecting different reducing agents. nih.gov

The development of robust methods for chiral synthesis will be crucial for producing stereochemically pure samples of this compound analogs, enabling a clear understanding of their structure-activity relationships.

MethodDescriptionApplication to Target Compound
Asymmetric Hydrogenation Reduction of a prochiral precursor using a chiral catalyst. rsc.orgSynthesis of the chiral piperidine ring from a tetrahydropyridine (B1245486) intermediate.
Organocatalysis Use of small, chiral organic molecules to catalyze enantioselective reactions. rsc.orgEnantioselective formation of the C-5 substituted hydantoin ring.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Isolation of specific stereoisomers for biological evaluation.
Stereodivergent Reduction Using different reagents to selectively form different diastereomers. nih.govControlling the relative stereochemistry between the C-3 and C-5 positions.

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